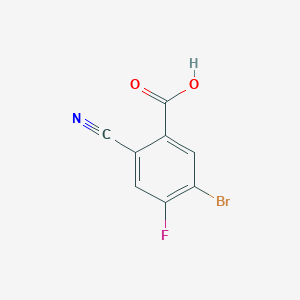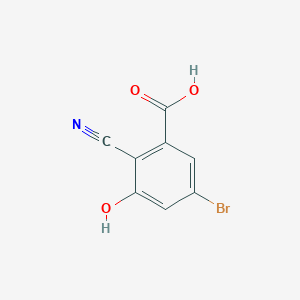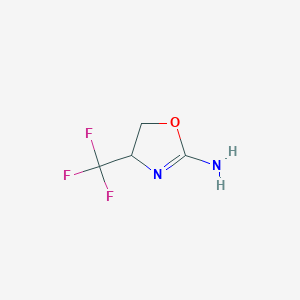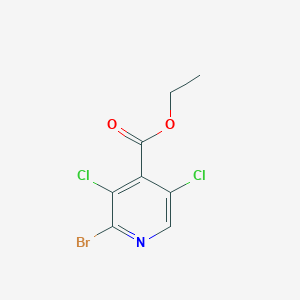![molecular formula C24H33Cl3N6O2 B1449074 Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride CAS No. 2097893-65-5](/img/structure/B1449074.png)
Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride
Vue d'ensemble
Description
“Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride”, commonly referred to as BPIP, is a chemical compound with the formula C26H30N6O·3HCl . It has a molecular weight of 543.92 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C12H15N3O.3ClH/c213-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10;;;/h21-2,5,10,14H,3-4,6-7,9H2;3*1H . This indicates the presence of two piperidin-4-ylmethoxy pyridine-3-carbonitrile molecules and three chloride ions in the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 543.92 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally similar to Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) have shown significant antimicrobial activity. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives, obtained through the modification of cyanopyridine, have demonstrated substantial antimicrobial effectiveness against a range of aerobic and anaerobic bacteria. The minimal inhibitory concentration values of these derivatives ranged from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Synthesis of Novel Heterocyclic Compounds
Research has focused on synthesizing novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating the piperazine moiety. These compounds were prepared through cyclocondensation reactions, indicating the versatility of piperidine-based compounds in creating complex heterocyclic structures with potential biological activities (Mekky & Sanad, 2019).
Facilitating Synthesis of Heterocycles
Piperidine derivatives have been utilized as catalysts or intermediates in the synthesis of diverse heterocyclic compounds. One notable application is their role in the one-pot, three-component synthesis of novel bis-heterocycles, showcasing the compound's utility in facilitating complex chemical transformations (Abdelmoniem et al., 2017).
Role in Reductive Cyclization
The compound Bis(chlorogermyliumylidene) has been utilized in studies involving reductive cyclization to synthesize 2,3-di(pyridin-2-yl)piperazine derivatives. This research highlights the compound's significance in complex chemical processes, including the formation of persistent triplet diradicals and the stabilization of Ge(ii) dication intermediates (Majumdar et al., 2018).
Acetylcholinesterase Inhibition
Piperazine-based bis(thieno[2,3-b]pyridines) and bis(pyrazolo[3,4-b]pyridines) have been synthesized and screened for their potential as acetylcholinesterase inhibitors. These compounds, especially the bis(thieno[2,3-b]pyridine-2-carbonitrile), showed promising inhibitory activity, suggesting their potential use in therapeutic applications related to neurodegenerative diseases (Ahmed, Mekky, & Sanad, 2022).
Propriétés
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine-3-carbonitrile;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H15N3O.3ClH/c2*13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10;;;/h2*1-2,5,10,14H,3-4,6-7,9H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMMFISWTFAHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)C#N.C1CNCCC1COC2=C(C=CC=N2)C#N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Cl3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)

![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrocarbonate](/img/structure/B1448995.png)










![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)